5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-phenyl-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a phenyl group and an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 5-phenyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
5-phenyl-3-oxabicyclo[311]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of both a phenyl group and a carboxylic acid group
Properties
CAS No. |
2757999-61-2 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-11(15)13-6-12(7-13,8-16-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
InChI Key |
KJVAYMXKGIDXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)C(=O)O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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